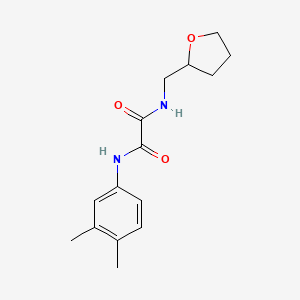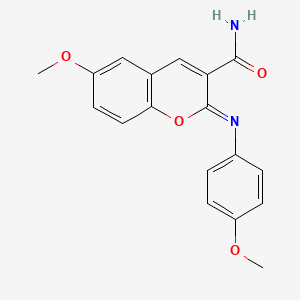![molecular formula C25H20N2O5S B11641862 4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B11641862.png)
4-[(4-{(Z)-[1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Methoxyphenylgruppe, eine Thioxoimidazolidinyliden-Einheit und eine Benzoesäuregruppe umfasst.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure umfasst typischerweise mehrere Schritte, einschließlich der Bildung von Zwischenverbindungen. Der Syntheseweg kann die folgenden Schritte umfassen:
Bildung der Thioxoimidazolidinyliden-Einheit: Dieser Schritt beinhaltet die Reaktion eines geeigneten Vorläufers mit einer Thioxoverbindung unter kontrollierten Bedingungen.
Anlagerung der Methoxyphenylgruppe:
Bildung der Benzoesäuregruppe:
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Verwendung von großtechnischen Reaktoren und optimierten Reaktionsbedingungen umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess kann Folgendes umfassen:
Optimierung der Reaktionsbedingungen: Dies beinhaltet die Anpassung von Parametern wie Temperatur, Druck und Reaktionszeit, um die Ausbeute zu maximieren.
Reinigung: Dies beinhaltet die Verwendung von Techniken wie Kristallisation, Destillation und Chromatographie, um die reine Verbindung zu erhalten.
Vorbereitungsmethoden
The synthesis of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves multiple steps, typically starting with the preparation of the methoxyphenyl and benzoic acid derivatives. The key steps include:
Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol using dimethyl sulfate or methyl iodide in the presence of a base.
Synthesis of the Sulfanylideneimidazolidinylidene Group: This involves the reaction of an appropriate amine with carbon disulfide and an aldehyde or ketone to form the imidazolidinylidene ring.
Coupling Reactions: The final step involves coupling the methoxyphenyl and sulfanylideneimidazolidinylidene intermediates with the benzoic acid derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Analyse Chemischer Reaktionen
Reaktionstypen
4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure kann verschiedene Arten von chemischen Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff, was zur Bildung von oxidierten Produkten führt.
Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff, was zur Bildung von reduzierten Produkten führt.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, was zur Bildung von substituierten Produkten führt.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren (z. B. Palladium auf Kohlenstoff). Die Reaktionsbedingungen können je nach gewünschtem Produkt variieren und bestimmte Temperaturen, Drücke und Lösungsmittel umfassen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion zur Bildung von Alkoholen führen kann.
Wissenschaftliche Forschungsanwendungen
4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird als Reagenz in verschiedenen organischen Synthesereaktionen und als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Es wird im Studium biologischer Prozesse und als potenzielles therapeutisches Mittel verwendet.
Medizin: Es wird auf seine potenziellen pharmakologischen Eigenschaften und als Leitverbindung für die Medikamentenentwicklung untersucht.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und -materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von 4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Die Verbindung kann ihre Wirkung durch Folgendes ausüben:
Bindung an spezifische Rezeptoren: Dies kann die Wechselwirkung mit Proteinen oder Enzymen umfassen, was zu Veränderungen in ihrer Aktivität führt.
Modulation von Signalwegen: Dies kann die Aktivierung oder Hemmung spezifischer Signalwege umfassen, was zu Veränderungen in zellulären Prozessen führt.
Wirkmechanismus
The mechanism of action of 4-[(4-{[(4Z)-1-(4-METHOXYPHENYL)-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-4-YLIDENE]METHYL}PHENOXY)METHYL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
4-[(4-{(Z)-[1-(4-Methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yliden]methyl}phenoxy)methyl]benzoesäure-Analoga: Diese Verbindungen haben ähnliche Strukturen, können aber unterschiedliche funktionelle Gruppen oder Substituenten aufweisen.
Andere Thioxoimidazolidinyliden-Verbindungen: Diese Verbindungen teilen die Thioxoimidazolidinyliden-Einheit, können aber unterschiedliche Substituenten oder funktionelle Gruppen aufweisen.
Andere Benzoesäurederivate: Diese Verbindungen teilen die Benzoesäure-Einheit, können aber unterschiedliche Substituenten oder funktionelle Gruppen aufweisen.
Eigenschaften
Molekularformel |
C25H20N2O5S |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
4-[[4-[(Z)-[1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C25H20N2O5S/c1-31-20-12-8-19(9-13-20)27-23(28)22(26-25(27)33)14-16-4-10-21(11-5-16)32-15-17-2-6-18(7-3-17)24(29)30/h2-14H,15H2,1H3,(H,26,33)(H,29,30)/b22-14- |
InChI-Schlüssel |
DEKKZDJSWAVJPX-HMAPJEAMSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)/NC2=S |
Kanonische SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC4=CC=C(C=C4)C(=O)O)NC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Tert-butyl(methyl)amino]ethyl 1-benzofuran-2-carboxylate](/img/structure/B11641794.png)
![(5Z)-5-{[1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11641797.png)
![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)
![methyl (3-{(Z)-[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11641836.png)



![1-[3-(dimethylamino)propyl]-4-(4-ethoxy-2-methylbenzoyl)-3-hydroxy-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11641850.png)

![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
